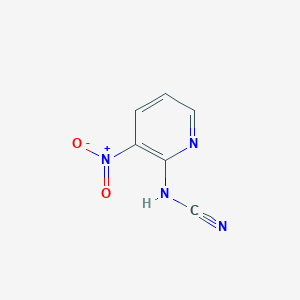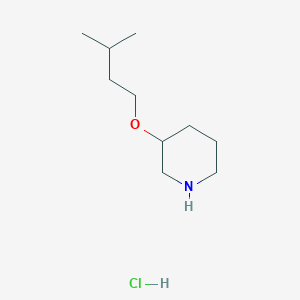
(3-Nitropyridin-2-yl)cyanamide
Übersicht
Beschreibung
“(3-Nitropyridin-2-yl)cyanamide” is a chemical compound with the molecular formula C6H4N4O2 and a molecular weight of 164.12 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “(3-Nitropyridin-2-yl)cyanamide” consists of a pyridine ring substituted with a nitro group at the 3-position and a cyanamide group at the 2-position . The molecular formula is C6H4N4O2 .Physical And Chemical Properties Analysis
“(3-Nitropyridin-2-yl)cyanamide” is a solid compound with a molecular weight of 164.12 . Further details about its physical and chemical properties, such as melting point, boiling point, and density, were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
1,3-Dipolar Cycloaddition Reactions : (3-Nitropyridin-2-yl)cyanamide, particularly in the form of nitropyridyl isocyanates, exhibits reactivity in 1,3-dipolar cycloaddition reactions, forming tetrazolinones and substituted amines, which are important intermediates in organic synthesis (Holt & Fiksdahl, 2007).
Formation of Aminopyridines : The compound is used in the iron-catalyzed formation of highly substituted 2-aminopyridines, a reaction that is high yielding and regioselective (Lane, D'Souza, & Louie, 2012).
Oxidative Arylamination : The compound plays a role in the oxidative arylamination of 3-nitropyridine, leading to the formation of 2-arylamino-5-nitropyridines and nitrosopyridines (Borovlev et al., 2018).
Synthesis of Benzimidazoles : It is involved in the synthesis of benzimidazoles and imidazo[4,5-b]pyridine via phosphine-mediated reductive cyclization (Duchek & Vasella, 2011).
Cyanation Reactions : The cyanation of pyridine derivatives with (3-Nitropyridin-2-yl)cyanamide is a key step in synthesizing various pyridinecarbonitriles (Sakamoto et al., 1985).
Material Science and Engineering
- Intermediate for Anticancer Drugs : (3-Nitropyridin-2-yl)cyanamide is used as an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-nitropyridin-2-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-4-9-6-5(10(11)12)2-1-3-8-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSWSQWGJKCDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitropyridin-2-yl)cyanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)

![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)

![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)


![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)


